[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Brand Name: Vulcanchem
CAS No.: 152100-45-3
VCID: VC0115041
InChI: InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1
SMILES: C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H16N2O4
Molecular Weight: 276.29 g/mol

[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate

CAS No.: 152100-45-3

Main Products

VCID: VC0115041

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

[(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate - 152100-45-3

CAS No. 152100-45-3
Product Name [(2S)-1-(4-Nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Molecular Formula C14H16N2O4
Molecular Weight 276.29 g/mol
IUPAC Name [(2S)-1-(4-nitrophenyl)pyrrolidin-2-yl]methyl prop-2-enoate
Standard InChI InChI=1S/C14H16N2O4/c1-2-14(17)20-10-13-4-3-9-15(13)11-5-7-12(8-6-11)16(18)19/h2,5-8,13H,1,3-4,9-10H2/t13-/m0/s1
Standard InChIKey HCVPUFHAWIINEQ-ZDUSSCGKSA-N
Isomeric SMILES C=CC(=O)OC[C@@H]1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
SMILES C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C=CC(=O)OCC1CCCN1C2=CC=C(C=C2)[N+](=O)[O-]
PubChem Compound 16217174
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator